molecular formula C12H14BrNO2S B14132077 3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide CAS No. 89059-16-5

3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide

Cat. No.: B14132077
CAS No.: 89059-16-5
M. Wt: 316.22 g/mol
InChI Key: QGXKJHBQLKEOHU-UHFFFAOYSA-M
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Description

3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide is a quaternary ammonium compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with an ethoxy-oxoethyl group and a methyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide typically involves the reaction of 6-methyl-1,3-benzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, resulting in the formation of the desired quaternary ammonium compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems like DMF or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazolium salts, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets bacterial cell membranes, causing increased permeability and eventual cell death. This action is facilitated by the quaternary ammonium group, which interacts with the lipid bilayer of the cell membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide is unique due to its benzothiazole core, which imparts specific chemical reactivity and biological activity. Its ability to form stable quaternary ammonium salts makes it particularly valuable in applications requiring antimicrobial properties and chemical stability .

Properties

CAS No.

89059-16-5

Molecular Formula

C12H14BrNO2S

Molecular Weight

316.22 g/mol

IUPAC Name

ethyl 2-(6-methyl-1,3-benzothiazol-3-ium-3-yl)acetate;bromide

InChI

InChI=1S/C12H14NO2S.BrH/c1-3-15-12(14)7-13-8-16-11-6-9(2)4-5-10(11)13;/h4-6,8H,3,7H2,1-2H3;1H/q+1;/p-1

InChI Key

QGXKJHBQLKEOHU-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1=CSC2=C1C=CC(=C2)C.[Br-]

Origin of Product

United States

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